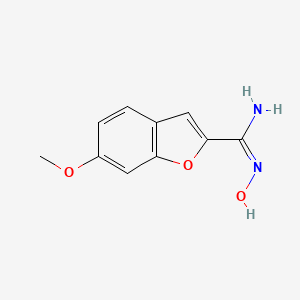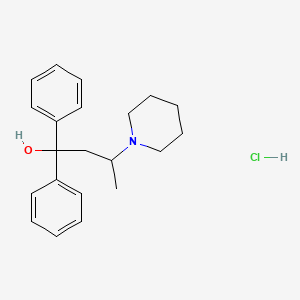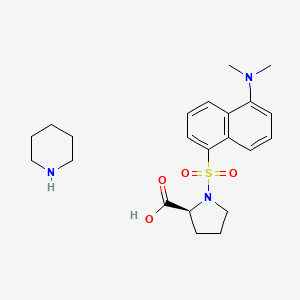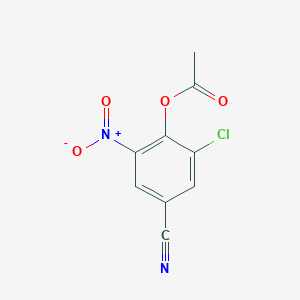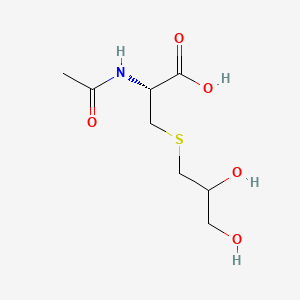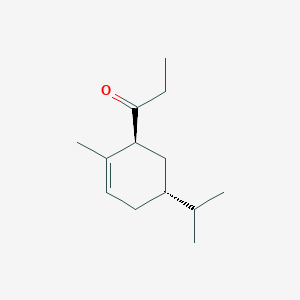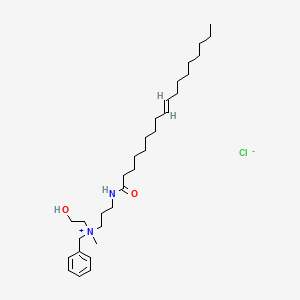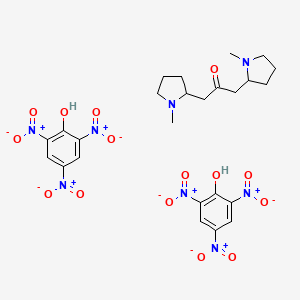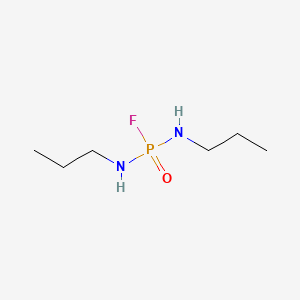
Clethric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Clethric acid is a naturally occurring compound found in the leaves of the Clethra plant. It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields. This compound is a type of triterpenoid, a class of chemical compounds composed of three terpene units with a molecular formula of C30H48O3.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of clethric acid can be achieved through several methods. One common approach involves the extraction of the compound from the leaves of the Clethra plant using solvents such as methanol or acetone. The extracted compound is then purified using techniques like high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound typically involves the fermentation of plant materials using specific strains of microorganisms. This method is preferred due to its cost-effectiveness and scalability. The fermentation process is followed by extraction and purification steps to obtain high-purity this compound.
化学反应分析
Types of Reactions
Clethric acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound derivatives with different functional groups.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include various this compound derivatives, each with unique chemical and biological properties.
科学研究应用
Clethric acid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential role in plant defense mechanisms.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of natural pesticides and herbicides.
作用机制
Clethric acid exerts its effects through various molecular targets and pathways. It is known to interact with specific enzymes and receptors in biological systems, leading to its observed biological activities. For example, this compound has been shown to inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.
相似化合物的比较
Clethric acid is often compared with other triterpenoids such as barbinervic acid and cadambinic acid. While these compounds share similar structural features, this compound is unique due to its specific functional groups and biological activities. For instance, this compound has been found to have stronger anti-inflammatory properties compared to barbinervic acid.
List of Similar Compounds
- Barbinervic acid
- Cadambinic acid
- Other triterpenoids found in the Clethra plant
This compound’s unique properties and wide range of applications make it a valuable compound in various scientific fields. Its potential for industrial production and diverse chemical reactions further enhance its significance in research and industry.
属性
CAS 编号 |
68800-57-7 |
|---|---|
分子式 |
C30H48O6 |
分子量 |
504.7 g/mol |
IUPAC 名称 |
(1R,2R,4aS,6aR,6aS,6bR,8aR,10R,12aR,14bS)-1,10-dihydroxy-9,9-bis(hydroxymethyl)-1,2,6a,6b,12a-pentamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O6/c1-18-8-13-29(24(34)35)15-14-26(3)19(23(29)28(18,5)36)6-7-20-25(2)11-10-22(33)30(16-31,17-32)21(25)9-12-27(20,26)4/h6,18,20-23,31-33,36H,7-17H2,1-5H3,(H,34,35)/t18-,20-,21-,22-,23-,25-,26-,27-,28-,29+/m1/s1 |
InChI 键 |
MDDPTIWFHAUVPJ-YIHHDBOSSA-N |
手性 SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H](C5(CO)CO)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O |
规范 SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(CO)CO)O)C)C)C2C1(C)O)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


